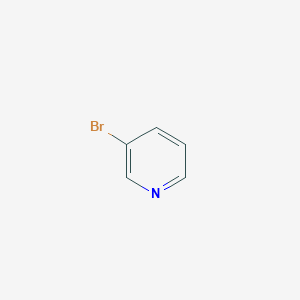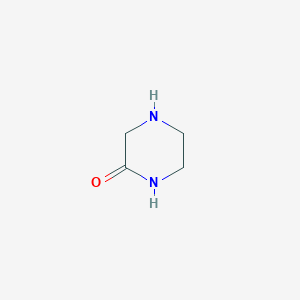
3-ブロモピリジン
概要
説明
3-Bromopyridine is an aryl bromide and an isomer of bromopyridine with the chemical formula C5H4BrN . It is a colorless liquid primarily used as a building block in organic synthesis . This compound is notable for its participation in various reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
科学的研究の応用
3-Bromopyridine has a wide range of applications in scientific research:
作用機序
Target of Action
3-Bromopyridine is an aryl bromide and isomer of bromopyridine with the formula C5H4BrN . It is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides . The primary targets of 3-Bromopyridine are the aryl halides involved in these reactions .
Mode of Action
3-Bromopyridine interacts with its targets through various reactions, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions involve the formation of new bonds between the 3-Bromopyridine molecule and other compounds, leading to changes in the molecular structure .
Biochemical Pathways
The biochemical pathways affected by 3-Bromopyridine are those associated with the reactions of aryl halides . These reactions can lead to the synthesis of various compounds of interest for pharmacological applications .
Result of Action
The molecular and cellular effects of 3-Bromopyridine’s action are primarily the result of its participation in reactions with aryl halides . These reactions can lead to the formation of new compounds, altering the chemical environment within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromopyridine. For instance, the Suzuki–Miyaura coupling, a reaction in which 3-Bromopyridine participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed efficiently in a variety of environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromopyridine involves mixing pyridine with a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide. This process produces a crude product, which is then purified to obtain 3-Bromopyridine . Another method involves the bromination of pyridine using bromine and sodium nitrite, followed by neutralization and extraction .
Industrial Production Methods: The industrial production of 3-Bromopyridine typically follows similar synthetic routes but on a larger scale. The use of cheap and readily available reagents, along with the simplicity of the one-step reaction, makes this method cost-effective and suitable for industrial applications .
化学反応の分析
Types of Reactions: 3-Bromopyridine undergoes various types of reactions, including:
Substitution Reactions: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Heck Reaction: Utilizes palladium catalysts and olefins under basic conditions.
Buchwald-Hartwig Coupling: Involves palladium catalysts and amines or N-containing heterocycles.
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .
類似化合物との比較
- 3-Chloropyridine
- 2-Bromopyridine
Comparison: 3-Bromopyridine is unique due to its specific reactivity and the position of the bromine atom on the pyridine ring. This positioning allows it to participate in a distinct set of reactions compared to its isomers, such as 2-Bromopyridine, which has different reactivity due to the bromine atom being on the second position .
特性
IUPAC Name |
3-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYPOZNGOXYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060819 | |
| Record name | 3-Bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Needles; [Hawley] Colorless liquid; [MSDSonline] | |
| Record name | Pyridine, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2483 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
51 °C | |
| Record name | 3-Bromopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2483 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.75 [mmHg] | |
| Record name | 3-Bromopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2483 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
626-55-1 | |
| Record name | 3-Bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMN8H2XE9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 3-bromopyridine?
A1: 3-Bromopyridine has a molecular formula of C5H4BrN, a molecular weight of 158.00 g/mol. Key spectroscopic data includes:
Q2: Can 3-bromopyridine be used in transition-metal-catalyzed reactions?
A4: Yes, 3-bromopyridine is a suitable substrate for various transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. [, , , ] These reactions provide efficient routes to functionalized pyridine derivatives, which are important building blocks for pharmaceuticals, agrochemicals, and materials.
Q3: Can 3-bromopyridine participate in carbonylative annulation reactions?
A5: Yes, researchers have demonstrated the palladium-catalyzed carbonylative annulation of 3-bromopyridine-4-carbaldehyde with various primary and secondary alcohols to afford 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones. [, ] This reaction provides a new entry for the synthesis of phthalide analogs, which are valuable structural motifs in medicinal chemistry.
Q4: What is unusual about the heteroarylboration of 1,3-dienes with 3-bromopyridines?
A6: The copper-catalyzed heteroarylboration of 1,3-dienes with 3-bromopyridine derivatives proceeds through an unusual cine substitution. [] This process delivers highly functionalized heterocyclic products, expanding the synthetic utility of 3-bromopyridine in organic synthesis.
Q5: How does 3-bromopyridine enable the 4-selective substitution of 3-bromopyridines?
A7: Researchers have exploited the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates to achieve the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. [] This tandem isomerization/substitution approach offers a valuable alternative to the use of less readily available 4-halogenated pyridines.
Q6: Have computational studies been used to investigate the reactivity of 3-bromopyridine?
A8: Yes, computational studies, particularly density functional theory (DFT) calculations, have been employed to study the reactivity of 3-bromopyridine in various reactions. [, ] For instance, DFT calculations provided insights into the mechanism of the fast metathesis initiation by a six-coordinated ruthenium catalyst containing 3-bromopyridine as a ligand.
Q7: How do substituents on the pyridine ring affect the reactivity of 3-bromopyridine?
A9: The electronic nature and position of substituents on the pyridine ring can significantly influence the reactivity of 3-bromopyridine. Electron-withdrawing groups generally enhance the reactivity of 3-bromopyridine in nucleophilic aromatic substitution reactions, while electron-donating groups tend to decrease its reactivity. [] Additionally, the presence of substituents at specific positions can direct the regioselectivity of reactions.
Q8: How does the bromine atom at the 3-position influence the reactivity compared to other halogens?
A10: Studies on tert-butoxylation reactions revealed that the reactivity of 3-bromopyridine falls between that of 3-chloropyridine and 3-iodopyridine. [] The nature of the halogen affects the rate and selectivity of reactions with nucleophiles, providing insights into the mechanistic pathways involved.
Q9: Are there specific formulation strategies to improve the stability or solubility of 3-bromopyridine?
A9: While 3-bromopyridine itself is generally stable, specific formulation strategies might be employed depending on the intended application. For example, if used as a reagent in a particular reaction, appropriate solvents and storage conditions should be chosen to minimize hydrolysis or other degradation pathways.
Q10: What analytical techniques are commonly employed to characterize and quantify 3-bromopyridine?
A10: Various analytical techniques are used to characterize and quantify 3-bromopyridine, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, , ]
- Infrared (IR) spectroscopy: Offers insights into functional groups present in the molecule. [, , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, ]
- X-ray crystallography: Provides detailed information about the three-dimensional structure of 3-bromopyridine and its complexes. [, , , ]
- Gas chromatography (GC) and Liquid Chromatography (LC): Useful for separating and analyzing 3-bromopyridine in mixtures. []
Q11: Is there information on the environmental impact and degradation of 3-bromopyridine?
A13: While specific information on the environmental fate of 3-bromopyridine might be limited, its structure suggests potential for biodegradation. Researchers have investigated the biodegradation of 3-bromopyridine in a simulated wastewater treatment plant using membrane inlet mass spectrometry. []
Q12: What are some valuable tools and resources for research involving 3-bromopyridine?
A12: Essential tools for research with 3-bromopyridine include standard synthetic chemistry equipment and analytical techniques like NMR, IR, and MS. Accessing databases like Reaxys, SciFinder, and the Cambridge Structural Database (CSD) can provide valuable information on reported synthetic methods, spectroscopic data, and crystal structures.
Q13: What are some key milestones in the research and applications of 3-bromopyridine?
A15: Research on 3-bromopyridine has evolved alongside advancements in synthetic organic chemistry. Early studies focused on understanding its fundamental reactivity and developing synthetic methods for its functionalization. [] Later, research explored its utility in transition-metal-catalyzed cross-coupling reactions, expanding its applications in the synthesis of complex molecules. [] More recently, investigations into its behavior in base-catalyzed isomerization reactions and its use in heteroarylboration reactions have further broadened its synthetic potential. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)





![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)


